2,3,4,5,6-Pentafluorobenzylzinc chloride
Overview
Description
2,3,4,5,6-Pentafluorobenzylzinc chloride: is an organometallic compound with the molecular formula C6F5CH2ZnCl . It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its high reactivity and selectivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4,5,6-Pentafluorobenzylzinc chloride is typically prepared by the reaction of 2,3,4,5,6-pentafluorobenzyl chloride with zinc dust in the presence of a suitable solvent such as tetrahydrofuran . The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
C6F5CH2Cl+Zn→C6F5CH2ZnCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reaction time. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction mixture is typically stirred continuously, and the product is purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5,6-Pentafluorobenzylzinc chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can participate in reduction reactions to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include alkyl halides, acyl chlorides, and epoxides. The reactions are typically carried out in the presence of a base such as or .
Oxidation: Reagents such as or are used under acidic or basic conditions.
Reduction: Reagents like or are employed under anhydrous conditions.
Major Products:
Nucleophilic substitution: Formation of new carbon-carbon bonds, resulting in compounds like or .
Oxidation: Formation of or .
Reduction: Formation of .
Scientific Research Applications
2,3,4,5,6-Pentafluorobenzylzinc chloride is extensively used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is employed in the development of new drug candidates by facilitating the formation of carbon-carbon bonds.
Material Science: It is used in the synthesis of novel materials with unique properties, such as fluorinated polymers.
Catalysis: It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluorobenzylzinc chloride involves the formation of a reactive intermediate that can readily participate in nucleophilic substitution reactions. The zinc atom in the compound acts as a Lewis acid, coordinating with the nucleophile and facilitating the attack on the electrophile. This results in the formation of a new carbon-carbon bond. The presence of fluorine atoms in the benzyl ring enhances the reactivity and selectivity of the compound by stabilizing the intermediate and increasing the electron density on the nucleophile.
Comparison with Similar Compounds
2,3,4,5,6-Pentafluorobenzylzinc bromide: Similar in structure but contains a bromine atom instead of chlorine.
2,3,4,5,6-Pentafluorobenzoyl chloride: Contains a carbonyl group instead of a zinc atom.
2,3,4,5,6-Pentafluorobenzyl alcohol: Contains a hydroxyl group instead of a zinc atom.
Uniqueness: 2,3,4,5,6-Pentafluorobenzylzinc chloride is unique due to its high reactivity and selectivity in forming carbon-carbon bonds. The presence of multiple fluorine atoms in the benzyl ring enhances its stability and reactivity compared to other similar compounds. Additionally, the zinc atom provides unique catalytic properties that are not present in other compounds like 2,3,4,5,6-pentafluorobenzyl alcohol or 2,3,4,5,6-pentafluorobenzoyl chloride.
Properties
IUPAC Name |
chlorozinc(1+);1,2,3,4,5-pentafluoro-6-methanidylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5.ClH.Zn/c1-2-3(8)5(10)7(12)6(11)4(2)9;;/h1H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZFKKLEMKJJJH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C(=C(C(=C1F)F)F)F)F.Cl[Zn+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF5Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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